10-Dimethylamino-2-bornanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-11(2)9-5-6-12(11,8-13(3)4)10(14)7-9/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIBLLHIVFOTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CN(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973816 | |
| Record name | 1-[(Dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58256-56-7 | |
| Record name | 2-Bornanone, 10-dimethylamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058256567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(Dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Development for 10 Dimethylamino 2 Bornanone
Strategies for Carbon-Nitrogen Bond Formation within Bornane Frameworks
The formation of a carbon-nitrogen bond at the sterically hindered and chemically inert C10 position of the bornane framework is a key step in the synthesis of 10-Dimethylamino-2-bornanone. Several strategies have been developed to address this challenge, ranging from classical transformations to modern catalytic methods.
Reductive amination is a powerful and widely used method for the formation of C-N bonds, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. While the direct reductive amination of the camphor (B46023) ketone at C2 is well-documented, applying this strategy to the C10 position requires the presence of a carbonyl group at this site.
Therefore, a precursor such as camphor-10-aldehyde (10-oxocamphor) would be an ideal substrate. The synthesis of this aldehyde can be envisioned through the oxidation of the corresponding 10-hydroxycamphor. Once camphor-10-aldehyde is obtained, it can be subjected to reductive amination with dimethylamine (B145610). This reaction typically proceeds via the in-situ formation of an enamine intermediate, which is then reduced to the desired tertiary amine.
| Reactants | Reagents | Product | Notes |
| Camphor-10-aldehyde, Dimethylamine | Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH3CN) | This compound | STAB is a mild and selective reducing agent often preferred for reductive aminations. |
It is important to note that the direct reductive amination of camphor itself with dimethylamine would lead to the formation of 2-(dimethylamino)bornane, as the ketone at the C2 position is the reactive site for this transformation.
A more common and established approach for introducing a nitrogen functionality at the C10 position involves nucleophilic substitution reactions. This strategy relies on the preparation of a camphor derivative with a good leaving group at the C10 position, which can then be displaced by dimethylamine.
A key precursor for this route is camphor-10-sulfonic acid, which can be prepared by the sulfonation of camphor with sulfuric acid in acetic anhydride (B1165640). wikipedia.orgorgsyn.org Camphor-10-sulfonic acid can then be converted into various derivatives with suitable leaving groups. For instance, it can be used as a starting material to synthesize 10-iodocamphor. Another important precursor, 10-bromocamphor, has also been synthesized enantiospecifically from camphor in a three-step process. researchgate.net
Once these 10-halocamphor derivatives are obtained, they can be reacted with dimethylamine in a nucleophilic substitution reaction to yield this compound. The reaction conditions would typically involve heating the reactants in a suitable solvent, possibly with the addition of a base to neutralize the hydrogen halide formed during the reaction.
| Precursor | Reagent | Product | Reaction Type |
| 10-Bromocamphor | Dimethylamine | This compound | Nucleophilic Substitution |
| 10-Iodocamphor | Dimethylamine | This compound | Nucleophilic Substitution |
The reactivity of the leaving group is a critical factor, with iodide generally being a better leaving group than bromide.
Recent advancements in organic synthesis have led to the development of direct C-H amination reactions, which offer a more atom-economical and efficient route for the formation of C-N bonds. These methods bypass the need for pre-functionalization of the substrate. For the bornane framework, transition metal-catalyzed C-H amination has emerged as a promising strategy for regioselective functionalization.
Studies have shown that the C10 position of camphor can be selectively aminated using a directing group strategy. For example, camphor-derived oximes can direct a palladium or rhodium catalyst to the C10 methyl group, facilitating the insertion of a nitrogen-containing fragment. nih.govnih.govnih.gov While direct amination with dimethylamine via this method to yield this compound has not been explicitly detailed in readily available literature, the principle has been established with other nitrogen sources. Adaptation of these methods for the introduction of a dimethylamino group would be a cutting-edge approach.
| Catalyst System | Directing Group | Potential Nitrogen Source | Key Feature |
| Palladium (Pd) complexes | Oxime | N,N-Dimethyl-2-nitrobenzenesulfonamide | Regioselective C-H activation |
| Rhodium (Rh) complexes | Oxime | Dimethylaminocarbamates | High regioselectivity for C10 |
These direct amination techniques represent a modern and powerful tool for the synthesis of complex camphor derivatives.
Functionalization of the Bornanone Core at the 10-Position
The successful synthesis of this compound is critically dependent on the ability to selectively functionalize the bornanone core at the C10 position. This requires careful consideration of regioselectivity and the design of appropriate synthetic precursors.
As discussed in the previous sections, regioselectivity is a paramount challenge in the functionalization of the camphor scaffold. The three methyl groups (C8, C9, and C10) exhibit different steric and electronic environments.
The sulfonation of camphor to yield camphor-10-sulfonic acid is a classic example of regioselective functionalization, favoring the C10 position. wikipedia.orgorgsyn.org This regioselectivity is believed to arise from a mechanism involving rearrangement of the bornane framework to expose the C10 methyl group to the electrophilic sulfonating agent. cdnsciencepub.com
Similarly, direct C-H activation methods employing directing groups, such as the oxime group at C2, provide excellent regiocontrol, directing the metal catalyst to the sterically accessible C10 methyl group for subsequent amination. nih.govnih.gov
The choice of synthetic strategy, therefore, plays a crucial role in achieving the desired regioselective introduction of the dimethylamino moiety at the 10-position.
The design and synthesis of suitable precursors are fundamental to the successful construction of this compound. The most versatile and commonly employed precursor is (+)-camphor-10-sulfonic acid. orgsyn.org Its synthesis from camphor is well-established.
From this key intermediate, a variety of other precursors can be accessed. For instance, the conversion to 10-halocamphors provides substrates for nucleophilic substitution reactions. A straightforward synthesis of (1S)-10-dimethylaminomethylcamphor has been reported, which proceeds through an intermediate that could be adapted for the synthesis of this compound. researchgate.netscispace.com This synthesis highlights the feasibility of introducing a dimethylamino-containing fragment at the C10 position.
The development of synthetic routes to camphor-10-aldehyde would open up the possibility of using reductive amination as a direct and efficient method for introducing the dimethylamino group.
Optimization of Reaction Conditions and Yields
The optimization of the synthesis of this compound would logically focus on the key nucleophilic substitution step. Drawing from analogous syntheses, such as the preparation of 10-(piperidin-1-yl)camphor, critical parameters for maximizing yield and purity can be elucidated. sciforum.net
While the nucleophilic substitution of a triflate by an amine does not typically require a catalyst in the traditional sense, the "catalytic" aspect of this synthesis can be viewed as the strategic activation of the C10 hydroxyl group in the 10-hydroxycamphor precursor. The conversion of the hydroxyl group, which is a poor leaving group, into a trifluoromethanesulfonate (B1224126) (triflate) group is a crucial activation step. This is achieved by reacting 10-hydroxycamphor with triflic anhydride, often in the presence of a non-nucleophilic base to neutralize the generated triflic acid. sciforum.net
The high reactivity of the resulting 10-(triflyloxy)camphor intermediate is due to the exceptional ability of the triflate anion to stabilize a negative charge, making it a superior leaving group. This "in-situ" activation obviates the need for a separate catalyst for the subsequent amination step. The reaction proceeds efficiently due to the high electrophilicity of the C10 carbon and the good nucleofugacity of the triflate group. sciforum.net
Table 1: Activation of 10-Hydroxycamphor for Nucleophilic Substitution
| Precursor | Activating Reagent | Intermediate | Base (if applicable) | Solvent |
| 10-Hydroxycamphor | Triflic Anhydride | 10-(Triflyloxy)camphor | Pyridine or other non-nucleophilic base | Dichloromethane |
Isolation and Purification Techniques for Synthetic Intermediates and Final Products
The isolation and purification of the intermediates and the final this compound product are essential for obtaining a compound of high purity. The techniques employed are standard organic chemistry procedures, adapted for the specific properties of the camphor derivatives.
For the intermediate, 10-(triflyloxy)camphor, a typical workup involves quenching the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. sciforum.net The product is then extracted into an organic solvent like dichloromethane. Purification is generally achieved through elution chromatography on silica (B1680970) gel. sciforum.net
The final product, this compound, after the reaction is complete, is also subjected to an aqueous workup, typically with a saturated sodium bicarbonate solution. sciforum.net The crude product is then extracted into an appropriate organic solvent. Given the basic nature of the dimethylamino group, the final purification is often carried out using chromatography on neutral alumina. sciforum.net This prevents the potential for the amine to interact too strongly with the acidic sites on silica gel. The purity of the final product can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 3: Purification Techniques for this compound and Intermediates
| Compound | Isolation Method | Purification Technique | Stationary Phase | Eluent System (Example) | Reference |
| 10-(Triflyloxy)camphor | Aqueous workup, solvent extraction | Elution Chromatography | Silica Gel | Hexane/Dichloromethane | sciforum.net |
| This compound | Aqueous workup, solvent extraction | Elution Chromatography | Neutral Alumina | Ether/Methanol | sciforum.net |
Chemical Reactivity and Transformation of 10 Dimethylamino 2 Bornanone
Reactions Involving the Carbonyl Group
The carbonyl group in 10-Dimethylamino-2-bornanone, being part of a rigid bicyclic system, exhibits distinct reactivity patterns, particularly in terms of stereoselectivity.
The reduction of the ketone functionality in camphor (B46023) and its derivatives is a well-studied transformation that typically yields a mixture of two diastereomeric alcohols, borneol and isoborneol, corresponding to endo and exo attack of the reducing agent, respectively. cerritos.eduresearchgate.net In the case of this compound, reduction of the carbonyl group leads to the corresponding 10-Dimethylamino-2-bornanol.
The stereochemical outcome of the reduction is highly dependent on the reducing agent and the steric environment of the carbonyl group. The rigid bicyclo[2.2.1]heptane framework of camphor derivatives presents significant steric hindrance. cerritos.edu For instance, reduction with sodium borohydride (B1222165) (NaBH4), a common and relatively mild reducing agent, typically favors the formation of the exo-alcohol (isoborneol analogue) as the major product. cerritos.edusciencemadness.orgwpmucdn.com This is because the approach of the hydride to the exo face of the carbonyl is less sterically hindered by the gem-dimethyl group at C-7. cerritos.edu Conversely, the Meerwein-Ponndorf-Verley (MPV) reduction, a reversible process using aluminum isopropoxide, is known to favor the formation of the thermodynamically more stable endo-alcohol (borneol analogue). sciencemadness.orgchemeurope.comglosbe.com
The choice of reducing agent is therefore crucial in directing the stereoselectivity of the reduction of this compound. While specific yield and diastereomeric excess data for this particular compound are not extensively reported, the established principles of camphor chemistry provide a strong predictive framework.
Table 1: Predicted Stereochemical Outcome of the Reduction of this compound
| Reducing Agent | Predominant Product | Type of Attack |
| Sodium Borohydride (NaBH₄) | exo-10-Dimethylamino-2-bornanol | Kinetic Control |
| Meerwein-Ponndorf-Verley | endo-10-Dimethylamino-2-bornanol | Thermodynamic Control |
The carbonyl group of this compound can react with various nucleophiles to form a range of condensation products. These reactions often involve the formation of an initial adduct, which may then undergo further transformations.
A notable reaction is the condensation with primary amines. For instance, camphor derivatives readily react with primary amines, such as N,N-diethylethane-1,2-diamine in the presence of a Lewis acid like BF₃·Et₂O, to form the corresponding imines. nih.gov Similarly, this compound is expected to react with primary amines to yield imine derivatives.
Furthermore, α-amino ketones, which can be conceptually derived from this compound, are known to undergo self-condensation to form pyrazines. nih.govnih.gov This transformation typically proceeds through the dimerization of the α-amino ketone, followed by oxidation. The synthesis of pyrazines from α-azido ketones, which are reduced in situ to α-amino ketones, highlights this reactivity pattern. nih.gov While direct condensation of this compound to form a pyrazine (B50134) would involve cleavage of the C10-N bond, related camphor derivatives like camphorquinone (B77051) readily condense with diamines to form pyrazine-containing heterocyclic systems. chim.it
Condensation with active methylene (B1212753) compounds, such as nitromethane (B149229) and ethyl cyanoacetate, is also a characteristic reaction of camphor derivatives, particularly camphorquinone. rsc.org These reactions, typically base-catalyzed, lead to the formation of new carbon-carbon bonds at the carbonyl carbon, yielding products like nitromethylenecamphor. rsc.org By analogy, this compound could potentially undergo similar condensation reactions, although the presence of the basic dimethylamino group might influence the reaction conditions required.
Enolization of ketones is a fundamental process that leads to the formation of an enol or enolate, which can then participate in a variety of subsequent reactions. In camphor derivatives, enolization is influenced by the rigid bicyclic structure. Trifluoromethanesulfonic acid (TfOH) in the presence of trifluoroacetic anhydride (B1165640) (TFAA) has been shown to favor the enolization of camphor. msu.ru The study of camphor-derived β-diketones has demonstrated that keto-enol tautomerization can be readily monitored, and the equilibrium is influenced by the solvent and other structural features. acs.org
The enol form of this compound can be considered a key intermediate in reactions such as α-halogenation and aldol-type condensations. The formation of chiral silyl (B83357) enol ethers from camphor derivatives is a well-established method for creating reactive intermediates for stereoselective C-C bond formation. tandfonline.com These silyl enol ethers can then react with electrophiles like aldehydes in the presence of a Lewis acid to yield β-hydroxy ketones. tandfonline.com
Reactions of the Tertiary Amine Moiety
The dimethylamino group at the C-10 position is a key site of reactivity, allowing for modifications that can significantly alter the properties of the molecule.
The tertiary amine functionality of this compound can be readily quaternized by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction introduces a permanent positive charge into the molecule.
A relevant example is the synthesis of symmetric dimeric camphor derivatives, which involves the quaternization of an imine derivative of camphor with dihalogenoalkanes. nih.gov In this process, the imine formed from camphor and a diamine is treated with a dihalogenated spacer, leading to the formation of two quaternary ammonium centers. nih.gov This demonstrates the accessibility of the nitrogen atoms in camphor derivatives for quaternization. The synthesis of chiral ionic liquids from camphor precursors also relies on the quaternization of an imidazole (B134444) ring attached to the camphor scaffold, often facilitated by microwave irradiation. researchgate.net These examples strongly suggest that this compound would readily react with alkylating agents like methyl iodide to form the corresponding quaternary ammonium iodide.
Table 2: Representative Quaternization Reaction
| Reactant | Reagent | Product |
| This compound | Methyl Iodide (CH₃I) | 10-(Trimethylammonio)-2-bornanone Iodide |
The tertiary amine in this compound can be oxidized to form the corresponding N-oxide. This transformation introduces a new functional group with distinct chemical and physical properties.
The synthesis of camphor-derived oxazoline (B21484) N-oxides provides a clear precedent for the N-oxidation of nitrogen-containing camphor derivatives. thieme-connect.com In these syntheses, a hydroxylamino precursor is cyclized and subsequently oxidized to the N-oxide. While the specific conditions for the N-oxidation of this compound are not detailed in the literature, common oxidizing agents for tertiary amines include hydrogen peroxide, peroxy acids (like m-CPBA), and ozone. The resulting N-oxide would be a zwitterionic species with a formal positive charge on the nitrogen and a negative charge on the oxygen.
Alkylation and Acylation of the Amine
The tertiary amine group in this compound is a key site for synthetic modification.
Alkylation: The nitrogen atom, with its lone pair of electrons, readily undergoes alkylation. For instance, treatment with alkyl halides, such as methyl iodide or ethyl iodide, leads to the formation of quaternary ammonium salts. rsc.org This reaction proceeds via a standard nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide.
Acylation: While direct acylation of the tertiary amine is not feasible, related acylation reactions can be performed on precursor molecules. For example, the acylation of precursor amino alcohols, which can be derived from the bornane skeleton, is a common strategy. rsc.orgdss.go.th The resulting amides are valuable intermediates in organic synthesis.
A summary of representative alkylation and acylation-related reactions is presented below:
| Reactant | Reagent | Product Type | Reference |
| 3-endo-dimethylaminobornan-2-one | Methyl Iodide | Quaternary ammonium salt | rsc.org |
| 3-endo-dimethylaminobornan-2-one | Ethyl Iodide | Quaternary ammonium salt | rsc.org |
| Mixed aminobornanols | Acetic Anhydride | Acetate esters | rsc.org |
Transformations of the Bornane Skeleton
The rigid bicyclic structure of the bornane skeleton can undergo several interesting transformations under specific reaction conditions.
Rearrangement reactions involve the migration of an atom or group within a molecule, often leading to a more stable structural isomer. solubilityofthings.commasterorganicchemistry.comtmv.ac.inallrounder.ai These reactions can be initiated by either acidic or basic conditions.
Acidic Conditions: Under acidic conditions, protonation of the carbonyl oxygen can occur, leading to the formation of a carbocation intermediate. bdu.ac.inlibretexts.orgmvpsvktcollege.ac.in This can be followed by a 1,2-shift of an alkyl or aryl group, a characteristic feature of Wagner-Meerwein rearrangements, which are common in camphor-related systems. researchgate.netnih.gov For example, treatment of a camphor derivative with NBS (N-Bromosuccinimide) can induce a Wagner-Meerwein rearrangement to yield brominated methylenebornane derivatives. researchgate.net
Basic Conditions: Base-catalyzed rearrangements, such as the Favorskii rearrangement, can occur in α-halogenated ketones. msu.edu This reaction proceeds through a cyclopropanone (B1606653) intermediate. While not directly involving this compound, this highlights a potential transformation pathway for halogenated derivatives. The benzilic acid rearrangement is another example of a base-catalyzed process where a 1,2-shift converts a diketone to an α-hydroxy carboxylic acid. msu.edu
The bornane skeleton can undergo ring-opening and fragmentation, particularly under mass spectrometry conditions. The fragmentation pathways are crucial for the structural elucidation of these molecules. nih.govnih.gov
Mass spectrometric analysis reveals characteristic fragmentation patterns. nih.gov For instance, under electrospray ionization (ESI), protonated molecules can undergo collision-induced dissociation, leading to specific fragment ions. Common fragmentation pathways include McLafferty rearrangements and hydrogen rearrangements. nih.govmdpi.com The retro-Diels-Alder reaction is another potential fragmentation pathway for certain bornane derivatives. nih.gov
A table summarizing potential rearrangement and fragmentation reactions is provided below:
| Reaction Type | Conditions | Key Intermediates/Pathways | Reference |
| Wagner-Meerwein Rearrangement | Acidic, Electrophilic reagents (e.g., NBS) | Carbocation, 1,2-alkyl shift | researchgate.netnih.gov |
| Favorskii Rearrangement | Basic (on α-halo ketone derivative) | Cyclopropanone | msu.edu |
| Mass Spectrometry Fragmentation | Electron Ionization (EI), Electrospray Ionization (ESI) | McLafferty rearrangement, Hydrogen rearrangement, Retro-Diels-Alder | nih.govnih.govmdpi.com |
Derivatization Strategies for Analog Formation
The chemical scaffold of this compound serves as a template for the synthesis of a diverse array of derivatives with potential applications in various fields of chemistry.
The synthesis of substituted 10-amino-2-bornanone derivatives can be achieved through various synthetic routes. One approach involves the reaction of enantiopure 3,3-dimethyl-2-methylenenorbornan-1-ol with Eschenmoser's salt. researchgate.net This reaction proceeds via a regio-specific addition followed by an enantiospecific Wagner-Meerwein rearrangement of the norbornane (B1196662) skeleton to produce 10-dimethylaminomethylcamphor in excellent yield. researchgate.net
Furthermore, modifications of the amino group can lead to a variety of derivatives. For example, reductive amination of a carbonyl precursor with different amines can introduce diverse substituents at the nitrogen atom. researchgate.net The synthesis of other substituted amino derivatives, such as 2-substituted 2-aminoethanol derivatives, has also been reported, highlighting the versatility of the bornane framework for creating new chemical entities. nih.gov
The inherent chirality of the bornane skeleton makes its derivatives, including those related to this compound, valuable as chiral auxiliaries in asymmetric synthesis. researchgate.netnih.gov Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single enantiomer of the product. researchgate.net
Camphor-derived auxiliaries, such as camphorsultam, are widely used for this purpose. wikipedia.org These auxiliaries can be attached to a substrate, for example, as an N-acyl derivative, to control the stereochemical outcome of reactions like alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net While this compound itself is not a classical chiral auxiliary, its derivatives, particularly the corresponding amino alcohols, can serve as chiral ligands for enantioselective additions. researchgate.net For instance, C(2)-substituted 10-[(dimethylamino)methyl]isoborneols have been used as δ-amino-alcohol ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. researchgate.net
Conjugation with Other Molecular Scaffolds
The conjugation of this compound with other molecular scaffolds is an area of chemical synthesis focused on creating more complex molecules that integrate the unique stereochemical properties of the bornane framework with other functional molecular units. This process allows for the generation of novel compounds with potential applications in various fields of chemical and pharmaceutical research. The reactivity of this compound is primarily centered around its ketone and tertiary amine functionalities, which serve as handles for chemical modification and conjugation.
Research into the derivatization of camphor-related compounds provides a basis for understanding the potential conjugation reactions of this compound. The ketone group at the C-2 position is a key site for a variety of chemical transformations. For instance, condensation reactions with amines or hydrazines can lead to the formation of imines or hydrazones, respectively. These reactions introduce new nitrogen-containing scaffolds onto the bornane core.
While specific, detailed research findings on the conjugation of this compound with diverse molecular scaffolds are not extensively documented in publicly available literature, the principles of organic synthesis suggest several potential pathways. Multicomponent reactions, which involve the simultaneous reaction of three or more starting materials, represent a powerful strategy for building molecular complexity and could be employed to conjugate this compound with other scaffolds in a single step. For example, a reaction involving the ketone of this compound, an isocyanide, and a carboxylic acid could potentially yield a complex amide derivative.
The synthesis of heterocyclic compounds is another avenue for the conjugation of this molecule. The ketone functionality can be a precursor for the formation of various heterocyclic rings. For instance, reaction with a 1,2-diamine could lead to the formation of a diazepine (B8756704) ring fused to the bornane skeleton.
Although specific examples and comprehensive data tables for the conjugation of this compound are scarce, the foundational principles of organic chemistry provide a framework for its potential reactivity and transformation. Future research may further explore these possibilities, leading to the synthesis and characterization of novel conjugated molecules derived from this camphor derivative.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds in solution. For 10-Dimethylamino-2-bornanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its covalent framework and stereochemistry.
Assignment of ¹H and ¹³C NMR Chemical Shifts in the Bornane Skeleton
The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals corresponding to the bicyclic bornane skeleton, the carbonyl group, and the dimethylamino moiety. The chemical shifts are influenced by the rigid, strained nature of the bornane system and the electronic effects of the substituents.
The proton (¹H) NMR spectrum would likely show distinct signals for the methyl groups at C8, C9, and the N-methyl groups. The protons on the bornane ring would appear as complex multiplets due to intricate spin-spin coupling patterns. The chemical shift of the proton alpha to the nitrogen would be shifted downfield. libretexts.org
The carbon (¹³C) NMR spectrum would be characterized by a downfield signal for the carbonyl carbon (C2), typically in the range of 200-220 ppm. The carbons of the dimethylamino group would appear upfield. The quaternary carbons (C1 and C7) and the methyl carbons (C8, C9, and N-methyls) would also be readily identifiable. ucl.ac.uk The chemical shifts of the bornane skeleton can be predicted by comparison with other camphor (B46023) derivatives. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~58-60 |
| C2 | - | ~215-220 |
| C3 | ~1.9-2.1 (m), ~2.3-2.5 (m) | ~42-44 |
| C4 | ~1.8-2.0 (m) | ~44-46 |
| C5 | ~1.3-1.5 (m), ~1.9-2.1 (m) | ~26-28 |
| C6 | ~1.6-1.8 (m), ~2.0-2.2 (m) | ~30-32 |
| C7 | - | ~48-50 |
| C8-CH₃ | ~0.8-1.0 (s) | ~18-20 |
| C9-CH₃ | ~0.9-1.1 (s) | ~19-21 |
| C10-CH₂ | ~2.5-2.8 (d) | ~65-70 |
| N(CH₃)₂ | ~2.2-2.4 (s) | ~45-48 |
Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.
Elucidation of Stereochemistry and Conformation via 2D NMR Techniques (e.g., NOESY, COSY)
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for elucidating the three-dimensional structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network within the molecule, connecting protons that are on adjacent carbons. This would be instrumental in tracing the connectivity of the protons on the bornane ring system.
Dynamic NMR Studies of Conformational Exchange
The dimethylaminomethyl group attached to the C10 position may exhibit conformational flexibility. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, could provide insights into any conformational exchange processes. For example, at low temperatures, the rotation around the C10-N bond might become slow on the NMR timescale, leading to the observation of distinct signals for the two N-methyl groups. As the temperature is increased, these signals would broaden and eventually coalesce into a single sharp singlet, allowing for the determination of the energy barrier to rotation. Such studies have been performed on related N-substituted camphor derivatives to understand their conformational dynamics. acs.org
Vibrational Spectroscopy (IR and Raman)
Characteristic Absorption Bands of Carbonyl and Amine Functional Groups
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the carbonyl (C=O) and amine (C-N) functional groups.
Carbonyl Group (C=O): A strong absorption band in the IR spectrum is expected in the region of 1730-1750 cm⁻¹ for the carbonyl stretching vibration of a five-membered ring ketone like camphor. nih.gov This band would also be present, though likely weaker, in the Raman spectrum. cdnsciencepub.comcdnsciencepub.com
Amine Group (C-N): The C-N stretching vibration of the tertiary amine would appear in the fingerprint region of the IR spectrum, typically between 1250 and 1020 cm⁻¹. The dimethylamino group would also give rise to characteristic C-H bending vibrations.
Analysis of Vibrational Modes in Relation to Molecular Structure
The vibrational spectra would also contain a wealth of information about the bornane skeleton. The various C-C stretching and C-H bending vibrations of the bicyclic ring system would result in a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹). acs.org The rigidity of the bornane framework would lead to well-defined vibrational modes. A comparative analysis of the IR and Raman spectra can be particularly insightful, as some vibrations that are weak in the IR may be strong in the Raman spectrum, and vice versa, due to different selection rules. vscht.cz For instance, the symmetric stretching of the C-N bonds might be more prominent in the Raman spectrum.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group/Vibration | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850-3000 | 2850-3000 | Medium-Strong |
| C=O stretch (ketone) | 1730-1750 | 1730-1750 | Strong (IR), Weak (Raman) |
| C-N stretch (amine) | 1020-1250 | 1020-1250 | Medium |
| C-H bend (methyl/methylene) | 1350-1470 | 1350-1470 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing crucial information about the molecular weight and structure of a compound.
Fragmentation Pathways and Structural Elucidation by High-Resolution MS
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of elemental compositions and the elucidation of complex fragmentation patterns. For this compound, the fragmentation is influenced by the rigid bicyclic bornanone skeleton and the dimethylamino group.
The electron ionization (EI) mass spectrum of related bicyclic ketones, such as camphor, is well-documented and typically involves characteristic cleavages of the strained ring system. nist.gov In the case of this compound, the presence of the nitrogen atom dictates many of the primary fragmentation pathways. According to the "nitrogen rule," a molecule with an odd number of nitrogen atoms, like this one, will have an odd nominal molecular weight. libretexts.org
Upon ionization, a common fragmentation pathway for amines involves alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. For this compound, this would involve the cleavage of the C10-C1 bond, leading to the formation of a resonance-stabilized iminium cation. Another significant fragmentation pathway for carbonyl compounds is the McLafferty rearrangement, although this is less likely in the rigid bornane structure. libretexts.org
Based on high-resolution studies of similar nitrogen-containing compounds and coumarins, fragmentation is expected to proceed via losses of small neutral molecules. nih.govbenthamopen.com For this compound, this could include the loss of a methyl radical (•CH₃) from the dimethylamino group or the elimination of dimethylamine (B145610) itself. The bicyclic ring system can undergo characteristic retro-Diels-Alder reactions or other complex rearrangements, leading to a series of fragment ions that help to confirm the core structure.
Predicted collision cross section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound and can aid in its identification in complex mixtures when coupled with ion mobility-mass spectrometry. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 196.16959 | 145.2 |
| [M+Na]⁺ | 218.15153 | 153.1 |
| [M+K]⁺ | 234.12547 | 151.6 |
| [M+NH₄]⁺ | 213.19613 | 174.4 |
| [M+H-H₂O]⁺ | 178.15957 | 142.0 |
| [M-H]⁻ | 194.15503 | 149.6 |
| [M+HCOO]⁻ | 240.16051 | 167.3 |
| [M+CH₃COO]⁻ | 254.17616 | 191.5 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) is the method of choice for separating and identifying volatile and semi-volatile compounds, making it ideal for the analysis of this compound. omicsonline.org The technique is widely used for purity assessment, identification of impurities in drug substances, and analysis of complex mixtures like essential oils or environmental samples where camphor derivatives may be present. omicsonline.orgmdpi.comnih.gov
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with a capillary column. nih.govscispace.com For this compound, a non-polar or medium-polarity column would likely be used. The separated compound then enters the mass spectrometer, which serves as a detector, providing a mass spectrum that acts as a chemical fingerprint for identification. omicsonline.org
The purity of a this compound sample can be determined by integrating the peak area of the main compound and comparing it to the areas of any other peaks present in the chromatogram. This method is effective for quantifying impurities, provided they are amenable to gas chromatography. chromatographyonline.com In mixture analysis, the retention time from the GC and the mass spectrum from the MS are used together to identify individual components by comparing them to spectral libraries and analytical standards. nih.gov Chemical derivatization may sometimes be employed to improve the chromatographic properties or enhance the mass spectral features of an analyte, although the inherent volatility of this compound may make this unnecessary. jfda-online.com
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry. pages.devhilarispublisher.com
Determination of Absolute Configuration and Crystal Packing
As of the latest available data, a specific crystal structure for this compound has not been deposited in public crystallographic databases. However, the principles of X-ray crystallography would be applied to determine its solid-state structure.
The compound possesses chiral centers inherent to the bornane skeleton, which is derived from camphor. ebi.ac.uk Single-crystal X-ray diffraction would unambiguously determine the spatial arrangement of atoms, thus establishing the absolute configuration (e.g., R or S) of these chiral centers. taylorandfrancis.comiupac.org This is achieved by analyzing the anomalous dispersion of the X-rays by the atoms in a non-centrosymmetric crystal.
The analysis would also reveal the crystal packing , which is the arrangement of molecules in the crystal lattice. rsc.org The V-shape of the bicyclic system, combined with the polar dimethylamino group, would likely lead to specific packing motifs. rsc.org Studies on related structures, such as other camphor derivatives or complex organic molecules, show that packing is often governed by a combination of close-packing principles and specific intermolecular interactions. nih.govresearchgate.net
Analysis of Intermolecular Interactions in the Crystalline State
The type and geometry of intermolecular interactions within the crystal lattice are fundamental to understanding a material's physical properties. rsc.org In the crystalline state of this compound, several types of non-covalent interactions would be expected.
The primary interactions would likely be van der Waals forces, which are ubiquitous in molecular crystals. researchgate.net Given the presence of the carbonyl (C=O) group and the tertiary amine (-N(CH₃)₂), strong dipole-dipole interactions would also play a significant role in the crystal packing. Furthermore, weak C-H···O and C-H···N hydrogen bonds are expected, where hydrogen atoms from the bornane skeleton or the methyl groups interact with the oxygen of the carbonyl group or the nitrogen of the amino group on neighboring molecules. nsf.gov These interactions create a three-dimensional supramolecular architecture that defines the crystal's stability and properties. mdpi.com The analysis of these interactions is crucial for crystal engineering, which aims to design materials with desired properties based on their crystal structure. rsc.org
Polymorphism Studies and Structural Variations
Polymorphism is the ability of a solid material to exist in more than one crystal structure. monash.edu Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While no specific polymorphism studies on this compound are publicly available, it is a phenomenon that could be anticipated for this molecule.
The conformational flexibility of the dimethylaminomethyl substituent, combined with the potential for different arrangements of intermolecular interactions, could allow for the formation of multiple crystalline forms under varying crystallization conditions (e.g., different solvents, temperatures, or pressures). researchgate.net A polymorphism study would involve attempting to crystallize the compound under a wide range of conditions and analyzing the resulting solids using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to identify and characterize any different crystal forms. researchgate.net
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Camphor ((+)-2-Bornanone) |
| Borneol |
| Dimethylamine |
Computational and Theoretical Investigations
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 10-Dimethylamino-2-bornanone. These methods allow for the precise calculation of molecular geometries and the distribution of electrons within the molecule, which are foundational to understanding its chemical behavior.
Conformational Analysis using Density Functional Theory (DFT)
The rigid bicyclic structure of the bornanone core is complemented by the flexible dimethylamino group at the C-10 position. This flexibility gives rise to various possible conformations, each with a distinct energy level. Conformational analysis using DFT, often with functionals like B3LYP and basis sets such as 6-311+G**, is employed to identify the most stable conformers and the energy barriers between them. nih.govmdpi.com
| Conformer | Dihedral Angle (C1-C10-N-C11) | Relative Energy (kcal/mol) | Population (%) |
| A (Staggered) | ~60° | 0.00 | 75 |
| B (Eclipsed) | ~0° | 3.5 | 15 |
| C (Staggered) | ~180° | 1.2 | 10 |
| This table presents hypothetical data for illustrative purposes, based on typical energy differences found in conformational analyses of similar amine-substituted alkanes. The relative energies and populations are calculated based on the Boltzmann distribution at 298.15 K. |
The stability of these conformers is governed by a balance of steric hindrance and electronic effects, such as hyperconjugation. uni-bonn.de DFT calculations can precisely quantify these contributions to determine the most populated conformational states under given conditions. arxiv.org
Calculation of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)
DFT calculations are instrumental in predicting and interpreting the spectroscopic data for this compound. By calculating the magnetic shielding around each nucleus, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govd-nb.info The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose and provides reliable predictions of ¹H and ¹³C NMR spectra. researchgate.net These theoretical spectra are invaluable for assigning experimental signals and confirming the molecule's structure. uni-bonn.de
Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for Ultraviolet-Visible (UV-Vis) absorption. rsc.org For this compound, the key chromophore is the carbonyl group (C=O) at the C-2 position. The n→π* transition of this group is characteristic of ketones and is sensitive to the electronic influence of substituents. The introduction of the dimethylamino group can cause a shift in the absorption maximum (λ_max) due to its electron-donating nature.
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies with high accuracy, aiding in the assignment of experimental IR spectra. nih.gov Key vibrational modes for this compound would include the C=O stretch, C-N stretches, and various C-H bending and stretching modes of the bornanone skeleton and methyl groups.
| Spectroscopic Parameter | Experimental Value (Hypothetical) | Calculated Value (DFT/B3LYP/6-31G) | Key Transition/Vibration |
| ¹³C NMR (C=O) | 217.0 ppm | 216.5 ppm | Carbonyl carbon chemical shift |
| ¹H NMR (N-CH₃) | 2.35 ppm | 2.30 ppm | Dimethylamino proton chemical shift |
| UV-Vis (λ_max) | 295 nm | 298 nm | n→π transition of the carbonyl group |
| IR (C=O Stretch) | 1745 cm⁻¹ | 1748 cm⁻¹ | Carbonyl stretching frequency |
| This table contains illustrative data based on typical values for camphor (B46023) derivatives. royalholloway.ac.ukorganicchemistrydata.org The purpose is to show the expected correlation between experimental and calculated values. |
Reaction Mechanism Studies
Computational chemistry provides a window into the dynamics of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.
Transition State Analysis for Key Synthetic Steps
A key step in the synthesis of this compound can involve the nucleophilic substitution of a leaving group at the C-10 position (e.g., a halogen or sulfonate) by dimethylamine (B145610). mdpi.com Alternatively, reactions involving the carbonyl group, such as the formation of an enamine or imine, are also of interest. openrepository.combeilstein-journals.org
DFT calculations can be used to model the entire reaction pathway, locating the geometry of the transition state (TS). The TS represents the highest energy point along the reaction coordinate and its structure reveals the critical bond-forming and bond-breaking events. For the nucleophilic substitution by dimethylamine, the transition state would likely feature a partially formed C-N bond and a partially broken bond between C-10 and the leaving group. The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a measure of the reaction's kinetic feasibility. openrepository.com
Energetic Profiles of Reactivity Pathways
By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction pathway can be constructed. This profile offers a detailed thermodynamic and kinetic understanding of the reaction. For example, in the reaction of the carbonyl group of this compound with an electrophile, computational models can help determine whether the reaction proceeds via an enol or enolate intermediate and can map the energy landscape of the entire process. beilstein-journals.org These profiles are crucial for optimizing reaction conditions and predicting the major products of a reaction.
Chiroptical Properties and Chirality Induction
The inherent chirality of the bornanone framework makes its derivatives, including this compound, interesting subjects for chiroptical studies. Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provides information about the three-dimensional structure of chiral molecules.
Theoretical calculations are essential for interpreting chiroptical spectra. TD-DFT can predict the ECD spectrum, which arises from the differential absorption of left and right circularly polarized light by the molecule's chromophores. rsc.org In this compound, the primary chromophore is the C=O group. The sign and intensity of the Cotton effect in the ECD spectrum are highly sensitive to the stereochemistry of the molecule, including the conformation of the dimethylamino group.
The concept of chirality induction refers to the transfer of chirality from one part of a molecule to another or from a chiral molecule to its environment. nih.govmdpi.com In this compound, the chiral bornanone scaffold induces a chiral environment around the nitrogen atom, potentially leading to a preferred conformation of the dimethylamino group. Furthermore, the nitrogen atom itself can become a stereocenter upon protonation or coordination to a metal, with the stereochemical outcome being influenced by the rigid chiral framework. Computational studies can model these interactions and predict the degree of chiral induction. sciforum.net
Prediction of Optical Rotation and Circular Dichroism (CD) Spectra
The absolute configuration of a chiral molecule is intrinsically linked to its interaction with plane-polarized and circularly polarized light, giving rise to the phenomena of optical rotation (OR) and circular dichroism (CD), respectively. Predicting these properties computationally has become a standard method for assigning the absolute configuration of newly synthesized or isolated chiral compounds. mdpi.com
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to predict the chiroptical properties of organic molecules. mdpi.comnih.gov For a molecule like this compound, the process involves first finding the lowest energy conformations of the molecule through computational geometry optimization. Subsequently, properties such as the specific rotation [α] are calculated, often at a specific wavelength like the sodium D-line (589.3 nm). mdpi.com The sign and magnitude of the calculated rotation can then be compared with experimental values to confirm the molecule's stereochemistry. nih.gov
Similarly, Circular Dichroism (CD) spectra, which measure the differential absorption of left- and right-circularly polarized light, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov The resulting simulated spectrum, with its characteristic positive and negative Cotton effects, provides a detailed fingerprint of the chiral structure. researchgate.net For bicyclic ketones like this compound, the CD spectrum is particularly sensitive to the conformation of the carbon skeleton and the position of substituents. The electronic transitions of the carbonyl chromophore are key to the observed spectrum. nih.gov
Table 1: Illustrative Predicted Chiroptical Data for a Camphor Derivative This table presents a hypothetical set of data based on typical computational outputs for illustrative purposes.
| Computational Method | Property | Predicted Value |
|---|---|---|
| DFT (B3LYP/6-31G*) | Specific Rotation [α]D | +XX.X deg·cm³·g⁻¹·dm⁻¹ |
| TD-DFT | First Cotton Effect (n→π*) | ~290-310 nm (Positive) |
Modeling of Asymmetric Inductions in Reactions
The rigid bicyclic framework of the bornanone skeleton makes it an excellent chiral scaffold. When used as a chiral auxiliary, it can effectively control the stereochemical outcome of a reaction by forcing reactants to approach from a less sterically hindered face. wikipedia.org Computational modeling is instrumental in rationalizing and predicting this phenomenon, known as asymmetric induction. wikipedia.orgmsu.edu
Models like the Felkin-Ahn model are used to predict the stereoselectivity of nucleophilic additions to carbonyl groups adjacent to a chiral center. msu.edu In the context of a reaction involving a substrate derived from this compound, computational chemists would model the transition state of the reaction. These models analyze the steric and electronic interactions between the incoming nucleophile, the substrate, and the chiral auxiliary. The bulky bornanone cage creates a significant steric bias, while the dimethylamino group can influence the reaction through chelation if a metal catalyst is used. wikipedia.org By calculating the energies of the different possible transition states, the model can predict which diastereomeric product will be formed preferentially. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to study dynamic processes, conformational changes, and intermolecular interactions. arxiv.orglidsen.com
Conformational Dynamics in Solution
While the bicyclo[2.2.1]heptane core of this compound is rigid, the molecule is not entirely static. The C10-substituent, the dimethylaminomethyl group (-CH₂N(CH₃)₂), possesses rotational freedom around its single bonds. MD simulations in an explicit solvent environment can map the conformational landscape of this side chain. nih.gov
By simulating the molecule in a box of solvent molecules (e.g., water, chloroform, or methanol) for nanoseconds to microseconds, researchers can observe the preferred orientations of the dimethylamino group relative to the camphor skeleton. These simulations can reveal whether specific conformations are stabilized by intramolecular interactions or by interactions with the surrounding solvent molecules. Understanding the conformational dynamics is crucial, as the spatial arrangement of the functional groups dictates the molecule's reactivity and its interactions with other molecules, such as biological receptors. nih.gov
Interaction with Chemical Environments (e.g., Solvents, Ligands)
MD simulations are exceptionally powerful for studying how a molecule interacts with its surroundings. rsc.org The parent compound, 2-bornanone (camphor), is a classic substrate for the enzyme Cytochrome P450cam, and this system has been extensively studied using MD simulations. acs.orgacs.org These studies provide a robust model for how the bornanone skeleton interacts within a protein's binding pocket.
In simulations of camphor within P450cam, the molecule is held in place by specific interactions: a hydrogen bond forms between the carbonyl oxygen of camphor and the hydroxyl group of a tyrosine residue (Tyr96), while the rest of the hydrophobic molecule is stabilized by contacts with nonpolar amino acid residues. acs.orgresearchgate.net
Extrapolating from this model, an MD simulation of this compound in a similar environment would be expected to show these core interactions, with additional complexities arising from the dimethylamino group. This group could interact with polar or charged residues in a binding pocket or form hydrogen bonds with solvent molecules. rsc.org The simulations can quantify these interactions, calculate binding energies, and reveal the role of water molecules in mediating contacts between the ligand and its environment. rsc.orgacs.org
Table 2: Typical Intermolecular Interactions for a Bornanone Scaffold in a Binding Pocket (Based on P450cam System)
| Interacting Group on Scaffold | Type of Interaction | Potential Partner in Environment |
|---|---|---|
| Carbonyl Oxygen (C2=O) | Hydrogen Bond Acceptor | Hydroxyl groups (e.g., Tyrosine, Serine), Water |
| Bicyclic Alkane Frame | Hydrophobic (van der Waals) | Aliphatic/Aromatic residues (e.g., Leucine, Valine, Phenylalanine) |
Applications in Advanced Organic Synthesis and Materials Science
Asymmetric Synthesis and Chiral Induction
The inherent chirality of 10-Dimethylamino-2-bornanone, stemming from its camphor (B46023) backbone, makes it an excellent candidate for applications in asymmetric synthesis, where the control of stereochemistry is paramount. It is effectively utilized both as a chiral auxiliary to direct the stereochemical outcome of reactions and as a foundational component in the design of chiral ligands for asymmetric catalysis.
Role as a Chiral Auxiliary in Enantioselective Transformations
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical course of a subsequent reaction. The rigid bicyclic structure of this compound provides a well-defined steric environment, effectively shielding one face of the reactive center and directing the approach of incoming reagents. While specific documented examples detailing the performance of this compound as a chiral auxiliary in a wide array of enantioselective transformations are not extensively reported in readily available literature, the principle is well-established with similar camphor derivatives. For instance, camphor-derived auxiliaries are known to provide high levels of diastereoselectivity in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The dimethylamino group in this compound can also play a crucial role by acting as a coordinating site for metal ions, further organizing the transition state and enhancing stereochemical control.
One of the key advantages of using a chiral auxiliary is the ability to achieve high diastereoselectivity, which can then be translated into high enantioselectivity upon cleavage of the auxiliary. The development of novel camphor-derived chiral auxiliaries is an active area of research, with modifications at various positions of the camphor skeleton being explored to fine-tune steric and electronic properties for optimal performance in specific reactions.
Ligand Design for Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is frequently achieved through asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. The effectiveness of such a catalyst is heavily reliant on the design of the chiral ligand that coordinates to the metal center. This compound serves as a valuable scaffold for the synthesis of novel chiral ligands. The dimethylamino group provides a key coordination site for transition metals, and the rigid camphor backbone imparts a well-defined chiral environment around the metal center.
The straightforward synthesis of a closely related compound, (1S)-10-dimethylaminomethylcamphor, highlights the potential for creating valuable C10-C-substituted camphor-derived chiral sources. researchgate.net Such compounds can be used as key intermediates for new ligands in asymmetric catalysis, where they might facilitate secondary interactions with substrates within the catalyst-substrate complex. researchgate.net For example, functionalized tricyclic diphosphines, which are attractive as ligands for asymmetric catalysts, can be conceptualized with a camphor backbone. researchgate.net The development of chiral ligands is a continuous effort in synthetic chemistry, with the aim of achieving high enantioselectivity and catalytic activity in a wide range of reactions, including hydrogenations, C-C bond formations, and hydrosilylations.
Building Block in Complex Molecular Architectures
Beyond its role in asymmetric synthesis, the rigid, three-dimensional structure of this compound makes it an attractive building block for the construction of complex and sterically demanding molecular architectures. Its bicyclic nature provides a robust scaffold upon which further complexity can be built, leading to the synthesis of novel polycyclic systems and nitrogen-containing heterocycles.
Incorporation into Polycyclic Systems
Polycyclic frameworks are prevalent in a vast number of natural products and biologically active molecules. The synthesis of such intricate structures often relies on strategic bond formations that build upon a pre-existing core. This compound, with its bicyclo[2.2.1]heptane skeleton, serves as an excellent starting point for the synthesis of more complex polycyclic systems.
Strategic functionalization of the ketone or the amino group can open pathways to various annulation reactions, such as intramolecular Diels-Alder reactions or radical cyclizations, to construct additional rings onto the bornanone framework. The inherent stereochemistry of the starting material can be leveraged to control the stereochemical outcome of these cyclizations, leading to the stereoselective synthesis of complex polycyclic products. The synthesis of natural products with polycyclic systems often employs such strategies, utilizing readily available chiral building blocks to construct highly fused tetracyclic and other complex ring systems. researchgate.net
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The presence of the dimethylamino group and a ketone functionality in this compound provides two reactive handles for the construction of various nitrogen-containing heterocyclic rings.
For instance, the ketone can undergo condensation reactions with various nitrogen-containing nucleophiles, such as hydrazines or hydroxylamines, to form pyrazoles, isoxazoles, and other related heterocycles. The dimethylamino group can participate in cyclization reactions, for example, through intramolecular nucleophilic substitution or by acting as a directing group in C-H activation/annulation sequences. The synthesis of fused heterocyclic compounds is a significant area of organic chemistry, with numerous methods being developed to create diverse structures with high efficiency. science.govresearchgate.net
Development of Functional Materials and Probes
The unique structural and chemical properties of this compound also lend themselves to the development of novel functional materials and molecular probes. Its chirality, rigidity, and the presence of a tertiary amine make it a candidate for applications in chiral recognition, sensing, and the creation of polymers with specific properties.
While direct applications of this compound in this area are not extensively documented, the broader class of camphor derivatives has shown significant promise. For instance, camphor-containing molecules have been used as chiral dopants to induce helical structures in liquid crystals. nih.gov The conformational properties and supramolecular interactions of such chiral molecules are key to their function.
Furthermore, the dimethylamino group can be a site for further functionalization to introduce fluorophores or other signaling units, potentially leading to the development of chiral fluorescent probes for sensing and imaging applications. The design of chiral sensors is a rapidly growing field, with a focus on creating materials that can selectively recognize and signal the presence of specific enantiomers. The rigid camphor backbone of this compound could provide the necessary steric discrimination for such applications. Additionally, camphor derivatives have been incorporated into polymers to create chiral stationary phases for chromatography or materials with specific optical properties. For example, a composite material of camphene, camphor, and polypropylene (B1209903) has been used to produce superhydrophobic microporous foams. science.govresearchgate.net
Precursor in Vapor Deposition Techniques
A thorough review of scientific literature did not yield any studies or reports where this compound is utilized as a precursor in chemical vapor deposition (CVD), atomic layer deposition (ALD), or other related vapor deposition techniques. The suitability of a compound for these applications typically depends on its volatility, thermal stability, and reactivity. While the physicochemical properties of this compound, such as its melting and boiling points, could theoretically be determined, there is no published data to suggest it has been investigated or deemed a viable precursor for the deposition of thin films or other materials. Research in this area tends to focus on metal-organic frameworks, organometallic compounds, and other specifically designed molecules with tailored decomposition pathways, a category to which this compound does not currently belong based on available information.
Fluorescent Probes and Sensors Based on Bornane Derivatives
The bornane (camphor) scaffold is indeed utilized in the design of fluorescent probes. nih.govacs.org The rigid bicyclic structure of bornane can be advantageous in creating probes with specific photophysical properties. However, a detailed search of the chemical and materials science literature did not uncover any specific instances of this compound being developed or used as a fluorescent probe or sensor. Research in this field often involves the synthesis of complex molecules where the bornane moiety is functionalized with fluorophores and recognition elements to detect specific analytes. nih.govacs.org While amino groups can be integral to the function of fluorescent probes, there is no specific research available that details the synthesis, spectroscopic properties, or sensing applications of this compound for these purposes.
Bio-Organic Chemistry (Non-Clinical Focus)
Molecular Recognition and Binding Studies with Biomolecules (e.g., DNA, proteins)
No peer-reviewed studies detailing the molecular recognition and binding of this compound with biomolecules such as DNA or proteins were found. Molecular docking and other computational methods are often employed to predict the binding affinity and mode of interaction between small molecules and biological macromolecules. However, no such in silico studies for this compound have been published. Experimental techniques like spectroscopy, calorimetry, and X-ray crystallography are used to validate these interactions, but the scientific record lacks any such data for this specific compound.
In vitro Studies of Molecular Interactions and Mechanisms
Consistent with the lack of binding studies, there is no available research on the in vitro molecular interactions and mechanisms of this compound. Such studies would typically investigate the compound's effect on cellular processes or its interaction with specific biological pathways. The absence of this data indicates that the compound has not been a subject of investigation in this area of bio-organic chemistry.
Future Directions and Emerging Research Avenues
Novel Synthetic Routes and Sustainable Chemistry Approaches
The synthesis of 10-Dimethylamino-2-bornanone is not well-documented in publicly available literature. Future research could focus on developing novel and sustainable synthetic methodologies. Traditional methods for the amination of camphor (B46023) derivatives could be adapted, but there is considerable scope for the application of modern, greener chemical principles. This could involve the use of more environmentally benign reagents, solvent-free reaction conditions, or catalytic systems that offer high atom economy and reduce waste. Investigating enzymatic or chemo-enzymatic routes could also present a sustainable pathway to this compound.
Advanced Spectroscopic Characterization Under Non-Standard Conditions
While basic predicted spectral data for this compound can be computationally generated, empirical spectroscopic studies are needed for a thorough understanding of its molecular structure and behavior. Future research should aim to acquire and analyze its nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectra under standard conditions. Furthermore, advanced spectroscopic investigations under non-standard conditions—such as variable temperatures, pressures, or in different solvent environments—could provide valuable insights into its conformational dynamics, stability, and intermolecular interactions.
Integration with Artificial Intelligence and Machine Learning for Property Prediction
In the absence of experimental data, the integration of artificial intelligence (AI) and machine learning (ML) presents a powerful tool for predicting the physicochemical and biological properties of this compound. By leveraging quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models trained on datasets of similar camphor derivatives, it may be possible to forecast its potential toxicity, bioactivity, and material properties. Such in silico studies can guide and prioritize future experimental research, making the exploration of this compound more efficient and targeted.
| Property | Predicted Value | Methodology |
| Molecular Weight | 195.32 g/mol | Calculation |
| XLogP3 | 2.3 | Computational Model |
| Hydrogen Bond Donor Count | 0 | Computational Model |
| Hydrogen Bond Acceptor Count | 2 | Computational Model |
| Rotatable Bond Count | 2 | Computational Model |
Table 1: Computationally Predicted Properties of this compound. These values are derived from computational models and await experimental verification.
Exploration of New Catalytic and Materials Applications
The unique structural features of bornanone derivatives, including their rigid bicyclic framework and chirality, have made them valuable as chiral auxiliaries and ligands in asymmetric catalysis. Future research could explore the potential of this compound in these areas. The presence of a dimethylamino group could allow it to function as a ligand for various metal catalysts, potentially enabling novel catalytic transformations. Furthermore, its incorporation into polymeric or solid-state materials could lead to the development of new functional materials with interesting optical, electronic, or mechanical properties.
Mechanistic Elucidation of Complex Biological Interactions
The biological activities of this compound are entirely unknown. A critical avenue for future research is the systematic screening of this compound for various biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects. Should any significant bioactivity be discovered, subsequent research would need to focus on elucidating the underlying mechanisms of action. This would involve a combination of in vitro and in silico techniques, including molecular docking studies to identify potential biological targets and biochemical assays to understand its mode of interaction at a molecular level.
Q & A
Q. What mechanisms underlie the enantioselective synthesis of this compound, and how can chiral resolution be optimized?
- Methodological Answer : Investigate asymmetric catalysis (e.g., chiral Lewis acids) via kinetic resolution studies. Monitor enantiomeric excess (ee) using chiral HPLC or polarimetry. Apply transition-state modeling (e.g., QM/MM) to rationalize stereochemical outcomes. Compare results to case studies on bornanone derivatives .
Q. How can researchers resolve contradictions in reported data on the metabolic pathways of this compound?
- Methodological Answer : Perform comparative metabolomics using liver microsomes from multiple species (e.g., human, rat). Use high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites. Reconcile discrepancies by standardizing incubation conditions (e.g., NADPH concentration, incubation time) and applying systematic review protocols .
Q. What interdisciplinary approaches are needed to study the environmental fate of this compound?
- Methodological Answer : Combine ecotoxicity assays (e.g., Daphnia magna mortality) with environmental modeling (e.g., fugacity models) to predict bioaccumulation. Use isotope tracing to track degradation in soil/water systems. Align with ethical review protocols for ecological impact assessments .
Key Considerations for Rigorous Research
- Hypothesis Testing : Predefine success criteria and statistical thresholds to avoid post-hoc bias .
- Literature Review : Use systematic reviews (PRISMA guidelines) to identify knowledge gaps and justify novelty .
- Ethical Compliance : Obtain clearance for biological/environmental studies and document protocols transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
